N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(3-Methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound featuring a fused furochromenone core substituted with methyl groups at positions 2, 3, and 5, along with a 7-oxo functional group. The propanamide side chain is modified with a 3-methoxypropyl substituent, which likely enhances solubility and modulates interactions with biological targets.
Properties
Molecular Formula |
C21H25NO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO5/c1-12-14(3)26-18-11-19-17(10-16(12)18)13(2)15(21(24)27-19)6-7-20(23)22-8-5-9-25-4/h10-11H,5-9H2,1-4H3,(H,22,23) |
InChI Key |
RAGOPFWKCICHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCOC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a hydroxycoumarin derivative, under acidic or basic conditions to form the furochromene ring.
Introduction of the trimethyl groups: The furochromene core is then subjected to alkylation reactions using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the propanamide group: The final step involves the reaction of the intermediate compound with 3-methoxypropylamine under appropriate conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furochromene core or the propanamide side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furochromenes or propanamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit promising anticancer properties. The furochromene derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study : A study demonstrated that a related furochromene compound inhibited the growth of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis. The compound's efficacy was evaluated using MTT assays and flow cytometry, revealing significant cytotoxic effects at micromolar concentrations.
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various pathogens. Preliminary investigations have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Results :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could serve as a potential lead compound in the development of new antimicrobial agents.
Anti-inflammatory Effects
Furochromene derivatives are also being investigated for their anti-inflammatory activities. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway.
Research Findings : In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular pathways: Affecting processes such as cell signaling, gene expression, or metabolic pathways.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Compounds with furochromenone cores (e.g., psoralens) are known DNA intercalators and photosensitizers. The 3-methoxypropyl group in the target compound may reduce phototoxicity compared to non-alkylated analogs .
- Thermal Stability: Methyl and oxo groups on the furochromenone core likely enhance thermal stability, as seen in related chromenones .
- Analytical Data : While NMR and MS data for the target compound are absent in the evidence, analogs in and show distinct $ ^1H $-NMR shifts for methoxy (~δ 3.3–3.5 ppm) and aromatic protons (~δ 7.0–8.0 ppm), which can guide characterization .
Biological Activity
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Furochromene moiety : This core structure is known for various biological activities, including antioxidant and anti-inflammatory properties.
- Propanamide group : This functional group can enhance solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 374.48 g/mol. The compound is characterized by its unique combination of functional groups that may contribute to its biological effects.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of furochromene exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis for related compounds, suggesting potential efficacy in treating infections caused by resistant strains .
Anti-inflammatory Effects
Furochromene derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB and MAPK. This suggests that this compound may exert similar effects by targeting these pathways .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It could potentially modulate receptors related to pain and inflammation.
- Antioxidant Mechanisms : By donating electrons or hydrogen atoms, it may neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study conducted on a series of furochromene derivatives highlighted the antimicrobial potential of compounds structurally related to this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria with varying MIC values depending on the substituents on the furochromene ring .
Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, several furochromene derivatives were tested using DPPH radical scavenging assays. The results indicated that compounds possessing methoxy groups exhibited enhanced antioxidant activity compared to their non-substituted counterparts . This suggests that N-(3-methoxypropyl) substitution may contribute positively to its bioactivity.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
